Chlormidazole hydrochloride

azole antifungal drug discovery history first-in-class

Research pain: Need a validated historical azole comparator for resistance mechanism studies or a structurally distinct antifungal for veterinary trials. Chlormidazole HCl is the first clinically introduced azole (1958), providing essential baseline data. Unlike phenethyl imidazoles, its benzimidazole core offers differential solubility (LogP 4.85) and antibacterial activity against select Gram-positive cocci. - **Key applications:** Candida resistance longitudinal studies, bovine dermatomycosis models (67-97% efficacy in 849-cattle trials), metabolic vs. fungistatic mechanism dissection. - **Supply:** Documented DMSO solubility (62.5 mg/mL). Available in research-grade quantities for immediate shipment.

Molecular Formula C15H14Cl2N2
Molecular Weight 293.2 g/mol
CAS No. 54118-67-1
Cat. No. B606650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlormidazole hydrochloride
CAS54118-67-1
SynonymsChlormidazole Hydrochloride;  H115;  H 115;  H-115;  Myco-polycid;  Futrican hydrochloride;  Fungo-polycid
Molecular FormulaC15H14Cl2N2
Molecular Weight293.2 g/mol
Structural Identifiers
InChIInChI=1S/C15H13ClN2.ClH/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(16)9-7-12;/h2-9H,10H2,1H3;1H
InChIKeyMHMTXDMLQZHXRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chlormidazole Hydrochloride: First-Generation Azole Antifungal Reference Standard


Chlormidazole hydrochloride (CAS 54118-67-1), also known as clomidazole hydrochloride or H-115, is a benzimidazole-based azole antifungal agent [1]. It functions primarily as a lanosterol 14α-demethylase inhibitor, blocking ergosterol biosynthesis and thereby disrupting fungal cell membrane integrity . Historically, chlormidazole represents the breakthrough compound that launched the era of azole fungicides approximately 50 years ago, preceding the development of clotrimazole, miconazole, econazole, and the subsequent triazole generation [2]. The hydrochloride salt form improves aqueous solubility and formulation stability relative to the free base, with a reported LogP of 4.84840 and DMSO solubility of 62.5 mg/mL [3]. It is indicated for topical treatment of cutaneous fungal infections including dermatomycoses and vaginal candidosis [4].

Azole resistance evolution baseline
Benzimidazole scaffold SAR reference
In vitro antifungal screening (Candida-focused)

Why Chlormidazole Hydrochloride Cannot Be Interchanged with Newer Imidazole Antifungals


Despite sharing the azole pharmacophore, chlormidazole hydrochloride exhibits a benzimidazole scaffold that distinguishes it structurally from the phenethyl imidazoles (clotrimazole, miconazole, econazole) [1]. This structural divergence translates into differential solubility characteristics, antifungal spectrum breadth, and species-specific potency profiles that preclude simple substitution. Notably, the extent of experimental variable effects on MICs was found to be conspicuously different for particular imidazoles or fungal types, leading investigators to caution against the assumption that all imidazole antifungals act similarly on all fungi [2]. Furthermore, chlormidazole retains measurable antibacterial activity against select gram-positive cocci, a property not uniformly shared across newer azoles [3]. The hydrochloride salt formulation offers distinct handling and solubility advantages for in vitro applications, with documented DMSO solubility of 62.5 mg/mL .

Benzimidazole vs phenethyl scaffold

Structural divergence alters solubility and spectrum; data from newer imidazoles may not transfer directly.

Narrower antifungal spectrum

Candida-focused sensitivity profile differs from broad-spectrum azoles; assay-response context may shift.

Salt form and solubility handling

Hydrochloride salt offers distinct in vitro handling; free-base imidazoles may require different solubilization.

Chlormidazole Hydrochloride: Quantified Differentiation Evidence Against Comparator Azoles


Historical Primacy: Chlormidazole as the Foundational Azole Antifungal

Chlormidazole was the first azole antifungal agent introduced for clinical use, representing the breakthrough compound that initiated the azole fungicide era. It preceded the development and market introduction of clotrimazole, miconazole, econazole, and the entire triazole class [1]. This historical primacy establishes chlormidazole as the reference standard against which subsequent azole innovations were benchmarked.

Historical primacy
Class-level inference
Introduced 1958 — approx. 11 years before clotrimazole/miconazole
Establishes baseline for azole resistance evolution studies
Historical analysis; data to verify
azole antifungal drug discovery history first-in-class

Antifungal Spectrum Differentiation: Candida Sensitivity Profile

In a study testing over 100 clinical isolates, 76% of Candida strains demonstrated sensitivity to chlormidazole hydrochloride at a concentration of 10 μg/mL, while only one bacterial strain showed sensitivity at 5 μg/mL [1]. This Candida-selective activity profile differentiates chlormidazole from broader-spectrum azoles like clotrimazole and miconazole, which exhibit more uniform activity across multiple fungal genera [2].

Candida sensitivity
Cross-study comparable
76% of Candida strains sensitive at 10 µg/mL
Candida-selective sensitivity profile for resistance research
Tube dilution assay; clinical isolates
antifungal susceptibility Candida albicans MIC determination

Dermatophyte Growth Inhibition: Concentration-Dependent Differential Activity

In agar plate dilution studies, chlormidazole inhibited growth of Trichophyton rubrum and Microsporum canis at concentrations exceeding 25 μg/mL, while Candida albicans required substantially higher concentrations (312.5 μg/mL) for growth inhibition [1]. Notably, metabolic inhibition measured by oxygen consumption in resting yeasts was observed at concentrations as low as 10 μg/mL, indicating a disconnect between growth inhibition and metabolic effects [1]. This pattern contrasts with newer imidazoles such as clotrimazole and miconazole, which generally exhibit more uniform growth inhibition across dermatophytes and yeasts at lower MIC ranges [2].

Growth vs metabolic inhibition
Cross-study comparable
Dermatophyte growth >25 µg/mL; metabolic inhibition 10 µg/mL
Supports fungistatic vs metabolic mechanism studies
Agar plate dilution; Warburg respirometry
dermatophyte Trichophyton rubrum growth inhibition assay

Veterinary Field Efficacy: Direct Head-to-Head Comparison with Clotrimazole

In a field investigation involving 849 cattle with dermatomycosis and pulmonary aspergillosis, both chlormidazole and clotrimazole were evaluated as therapeutic agents. The effectiveness of both imidazole derivatives ranged from 67% to 97% across the treated population, demonstrating comparable clinical utility in veterinary applications [1]. This direct head-to-head comparison establishes that chlormidazole achieves therapeutic efficacy statistically indistinguishable from the more widely adopted clotrimazole in large-animal dermatophytosis.

Veterinary field comparison
Direct head-to-head
67–97% effectiveness in bovine dermatomycosis (n=849)
Comparable endpoint response to reference azole in model
Field trial context; model-response interpretation
veterinary antifungal dermatomycosis cattle

Solubility Profile: Differentiated Handling Properties for In Vitro Applications

Chlormidazole hydrochloride demonstrates DMSO solubility of 62.5 mg/mL (213.17 mM), with reported aqueous solubility of ≥2.08 mg/mL (7.09 mM) under optimized conditions [1]. The hydrochloride salt form provides enhanced aqueous solubility compared to the free base form (LogP 4.84840), which is highly lipophilic [1]. This solubility profile differs from comparator imidazoles: in physiological saline, solubilities of imidazole antifungals range from 5 to 80 mg/L, with compound-specific variations [2].

Solubility profile
Cross-study comparable
DMSO solubility 62.5 mg/mL (213.17 mM)
Supports concentrated stock solutions for in vitro assays
Room temp. DMSO; sonication recommended
compound solubility DMSO solubility in vitro assay preparation

Chlormidazole Hydrochloride: Evidence-Based Research and Procurement Applications


Azole Resistance Evolution Studies Requiring Historical Baseline

Research groups investigating the temporal evolution of azole resistance mechanisms in Candida species should procure chlormidazole hydrochloride as the historical reference compound. As the first clinically introduced azole antifungal in 1958, chlormidazole provides the essential baseline for longitudinal studies tracking resistance development across successive azole generations. Its Candida sensitivity profile (76% of strains sensitive at 10 μg/mL) offers a distinct susceptibility benchmark for comparative analyses against contemporary azole-resistant clinical isolates [1].

Veterinary Antifungal Efficacy Studies in Large Animals

Veterinary researchers conducting dermatomycosis trials in cattle and large livestock can utilize chlormidazole hydrochloride as an efficacious alternative to clotrimazole. Direct field evidence from 849-cattle studies demonstrates comparable effectiveness (67-97%) between the two agents in treating bovine dermatomycosis and pulmonary aspergillosis [2]. This evidence supports chlormidazole's inclusion in comparative veterinary pharmacology studies and justifies its procurement for agricultural antifungal development programs.

Fungistatic Mechanism Studies Leveraging Growth-Metabolic Inhibition Differential

Investigators studying the distinction between fungistatic growth inhibition and metabolic disruption in azole antifungals should select chlormidazole hydrochloride as a tool compound. The compound exhibits a pronounced differential between growth inhibition concentrations (>25 μg/mL for dermatophytes) and metabolic inhibition concentrations (10 μg/mL as measured by oxygen consumption in resting yeasts) [3]. This property enables experimental dissection of fungistatic versus metabolic mechanisms, an application less feasible with newer azoles that exhibit tighter correlation between growth and metabolic inhibition endpoints.

Benzimidazole Scaffold Structure-Activity Relationship Studies

Medicinal chemistry programs focused on benzimidazole-based antifungal agents should procure chlormidazole hydrochloride as the prototypical reference compound. Its benzimidazole core distinguishes it structurally from phenethyl imidazoles (clotrimazole, miconazole, econazole), making it the appropriate comparator for evaluating novel benzimidazole derivatives. The compound's established synthesis pathway via condensation of 4-chlorobenzyl chloride with 2-methylbenzimidazole, followed by hydrochlorination, provides a validated synthetic benchmark for derivative development [4].

Application
Selection Property
Validation Focus
Azole resistance evolution research
Historical baseline comparator
Candida sensitivity benchmark profiling
Veterinary dermatomycosis model studies
Comparable endpoint response to reference azole
Field trial endpoint context
Fungistatic vs metabolic mechanism dissection
Growth–metabolic inhibition differential
Oxygen consumption and growth inhibition endpoints
Benzimidazole scaffold SAR studies
Prototypical benzimidazole reference
Synthetic pathway benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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